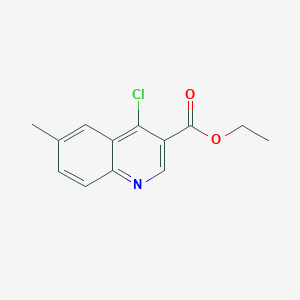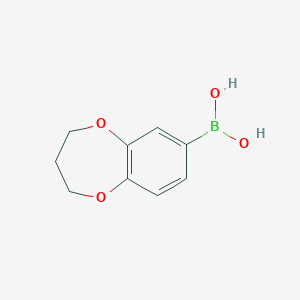
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is an organic compound with the molecular formula C9H11BO4.
Preparation Methods
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid typically involves the following steps:
Thorpe Cyclization: The initial step involves the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.
Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Boronic Acid Formation:
Chemical Reactions Analysis
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: This compound is used in the development of β-adrenergic stimulants and other pharmacologically active agents.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a β-adrenergic stimulant by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels . This results in various physiological effects, including bronchial dilation and increased heart rate .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid can be compared with other similar compounds, such as:
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid: This compound has a similar benzodioxepin structure but with a different functional group at the 7-position.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: This derivative contains an amine group at the 7-position, offering different chemical properties and applications.
The uniqueness of this compound lies in its boronic acid functionality, which provides distinct reactivity and potential for forming boron-containing compounds .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBPVLUIFJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380045 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-89-1 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)




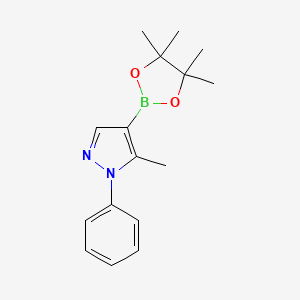
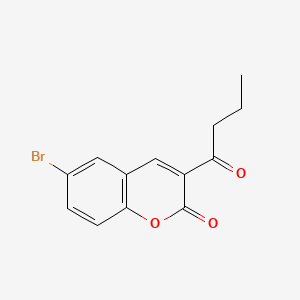
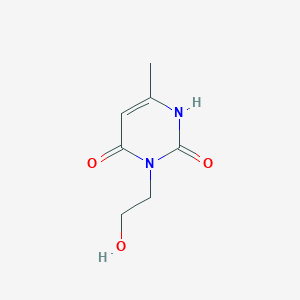
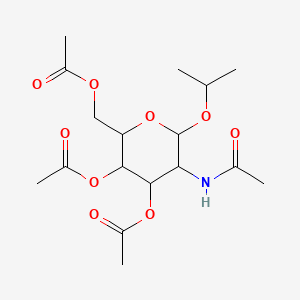
![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)

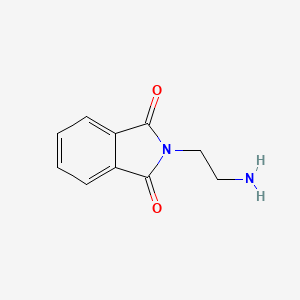
![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
